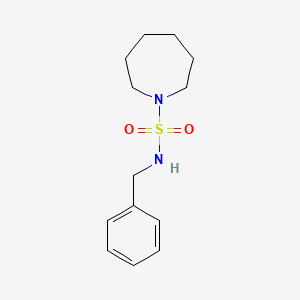

N-benzylazepane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylazepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLOZBPUPTMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry

The sulfonamide group, -S(=O)₂-NR₂R₃, is a versatile and highly valued functional group in medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide drug, this scaffold has been integral to the development of a wide array of therapeutic agents. nih.govresearchgate.net The enduring importance of sulfonamides stems from their ability to mimic the transition state of various enzymatic reactions and to participate in strong hydrogen bonding interactions with biological targets. researchgate.net

The broad spectrum of pharmacological activities associated with sulfonamide-containing drugs is a testament to their chemical and biological versatility. nih.gov These compounds have been successfully developed as antibacterial, antifungal, anti-inflammatory, anticonvulsant, antiviral, and anticancer agents. nih.govnih.gov More recently, sulfonamides have been investigated as inhibitors of crucial enzymes like carbonic anhydrases, which are implicated in conditions such as glaucoma and certain types of cancer. nih.govnih.gov The structural diversity that can be achieved by modifying the substituents on the sulfonamide nitrogen and the aromatic ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Examples of Biological Activities of Sulfonamide Derivatives

| Compound Class | Biological Activity | Reference |

| Benzenesulfonamides | Carbonic Anhydrase Inhibition | nih.gov |

| Benzothiazole-containing sulfonamides | Carbonic Anhydrase Inhibition | nih.gov |

| Benzimidazole-sulfonyl hybrids | Antibacterial, Antifungal | nih.gov |

| 1,4-Benzenesulfonamide derivatives | Glyoxalase I Inhibition | researchgate.net |

| N-alkyl/aralkylated sulfonamides | Enzyme Inhibition (α-glucosidase, urease) | researchgate.net |

The Pharmaceutical Promise of Azepane Containing Architectures

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another key structural motif in pharmaceutical design. Its flexible, three-dimensional conformation allows it to interact with biological targets in a way that smaller, more rigid ring systems cannot. nih.gov This conformational flexibility is often crucial for achieving high binding affinity and selectivity. nih.gov

Azepane-based compounds have demonstrated a wide range of pharmacological properties, leading to their incorporation into numerous approved drugs and clinical candidates. nih.govnih.gov These applications span a variety of therapeutic areas, including their use as anticancer agents, highlighting the potential of this scaffold in drug discovery. The ability to introduce substituents at various positions on the azepane ring provides a powerful tool for optimizing the biological activity and physicochemical properties of lead compounds. nih.gov

The Rationale for Focused Investigation of N Benzylazepane 1 Sulfonamide Derivatives

Classical Approaches in Sulfonamide Synthesis

The foundational methods for creating sulfonamides have been well-established for decades and typically involve robust, high-yielding reactions. These classical routes remain relevant in many synthetic campaigns.

Reaction of Amines with Sulfonyl Chlorides

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. rsc.orgnih.gov This reaction, often referred to as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.eg

For the specific synthesis of this compound, two primary pathways using this classical approach are conceivable:

Route A: The reaction of benzylamine (B48309) with azepane-1-sulfonyl chloride.

Route B: The reaction of azepane with benzylsulfonyl chloride.

In both scenarios, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond characteristic of sulfonamides. The reaction is generally performed in a suitable solvent like diethyl ether or dichloromethane, with a base such as pyridine (B92270) or triethylamine (B128534). ekb.eg For instance, a high yield of N-phenylbenzene sulfonamide has been reported using triethylamine as a base in tetrahydrofuran (B95107) (THF) or pyridine in a chlorinated solvent. ekb.eg

Table 1: Proposed Classical Synthesis Routes for this compound

| Route | Amine | Sulfonyl Chloride | Base (Example) | Solvent (Example) |

| A | Benzylamine | Azepane-1-sulfonyl chloride scbt.comsigmaaldrich.com | Pyridine | Dichloromethane |

| B | Azepane | Benzylsulfonyl chloride | Triethylamine | Tetrahydrofuran |

Multi-step Synthetic Sequences

The synthesis of this compound and its analogues can also be accomplished through multi-step sequences that build the molecule progressively. These routes offer flexibility in introducing various substituents and constructing complex molecular architectures.

One illustrative multi-step synthesis starts with a readily available precursor, such as p-aminobenzoic acid. A typical sequence might involve:

Esterification: The carboxylic acid group of p-aminobenzoic acid is first protected, often as an ethyl ester, by reacting it with ethanol (B145695) in the presence of a strong acid catalyst. impactfactor.org

Sulfonylation: The amino group of the resulting ester is then reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide linkage. impactfactor.org

Hydrazinolysis: The ester group is subsequently converted into a hydrazide by treatment with hydrazine (B178648) hydrate. impactfactor.org

Condensation: Finally, the hydrazide is condensed with an appropriate aldehyde to form a Schiff base, yielding a more complex sulfonamide derivative. impactfactor.org

Another sophisticated multi-step approach involves intramolecular Diels-Alder reactions to construct cyclic sulfonamide frameworks. nih.gov This strategy has been successfully used to synthesize novel bicyclic sulfonamides, demonstrating the power of multi-step sequences in creating structurally unique analogues. nih.gov Similarly, substituted benzenesulfonamides can be prepared from an aniline (B41778) precursor via a Sandmeyer reaction, followed by treatment with ammonia (B1221849) and subsequent cross-coupling with a suitable partner to yield the final product. nih.gov

Advanced and Green Chemistry Techniques for this compound Synthesis

In recent years, significant efforts have been directed towards developing more efficient, atom-economical, and environmentally benign methods for sulfonamide synthesis. These advanced techniques often feature milder reaction conditions, shorter reaction times, and higher yields.

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a significant advancement in synthetic efficiency. Several such strategies have been developed for sulfonamides.

One notable method involves a copper-catalyzed, three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to produce N-sulfonyl amidines, a class of sulfonamide analogues. nih.gov Another innovative approach is a five-component reaction that combines sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides in a tandem N-sulfonylation/Ugi four-component reaction. rsc.org This strategy allows for the rapid assembly of complex pseudopeptide-sulfonamide conjugates from simple starting materials under mild conditions. rsc.org

More recently, a novel one-pot method has been developed that converts aromatic carboxylic acids and amines—traditional partners in amide synthesis—into sulfonamides. princeton.edunih.gov This process utilizes a copper-catalyzed aromatic decarboxylative halosulfonylation to generate a sulfonyl chloride in situ, which then reacts with an amine in the same pot. princeton.edunih.govprinceton.edu This method is advantageous as it does not require pre-functionalization of the starting materials. nih.gov

Table 2: Examples of Advanced One-Pot Sulfonamide Synthesis Strategies

| Strategy | Key Reactants | Catalyst/Reagent | Key Feature |

| Tandem N-sulfonylation/Ugi Reaction | Sulfonyl chloride, glycine, benzylamine, benzaldehyde, isocyanide | None (self-catalyzed) | Five-component reaction for complex structures. rsc.org |

| Decarboxylative Halosulfonylation | Aromatic carboxylic acid, amine, SO₂ source | Copper catalyst | Uses common amide coupling partners to form sulfonamides. princeton.edunih.gov |

| CuAAC/Ring-Opening | Sulfonyl hydrazine, terminal alkyne, sulfonyl azide (B81097) | Copper catalyst | Three-component synthesis of N-sulfonyl amidines. nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times and improve yields in sulfonamide synthesis compared to conventional heating. organic-chemistry.org

One efficient protocol involves a two-step microwave-assisted process:

A sulfonic acid is activated with 2,4,6-trichloro- nih.govacs.orgrsc.org-triazine (TCT) under microwave irradiation.

The resulting intermediate is then reacted with an amine, again under microwave heating, to afford the desired sulfonamide in high yield. organic-chemistry.org

This method is notable for its speed, operational simplicity, and broad substrate scope, tolerating a wide variety of sulfonic acids and amines. organic-chemistry.org Other studies have also successfully employed microwave irradiation for the synthesis of various sulfonamide derivatives, such as those containing a pyrazoline core, confirming the versatility of this technique. nih.govcu.edu.trnih.gov A patented method also describes the use of microwave heating to efficiently catalyze the coupling of substituted benzenesulfonamides and substituted toluenes. google.com

Electrochemical Synthesis Applications

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.org

Several electrochemical methods for sulfonamide synthesis have been reported:

Dehydrogenative Coupling: A metal-free electrochemical protocol enables the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This method exploits the direct anodic oxidation of the aromatic compound to trigger the reaction. nih.gov

Oxidative Coupling of Thiols and Amines: An environmentally benign electrochemical method allows for the oxidative coupling of readily available thiols and amines. acs.orgnih.gov The transformation is driven entirely by electricity, requires no catalyst, and produces hydrogen gas as the only byproduct. acs.org

Oxidation of Sulfinic Acid Salts: Sulfonamides can be synthesized by the electrochemical generation of sulfinyl radicals from stable and inexpensive sodium salts of sulfinic acids, followed by reaction with primary or secondary amines. rsc.org This method avoids the handling of odorous thiols or moisture-sensitive sulfonyl halides. rsc.org

These electrochemical approaches represent the cutting edge of green chemistry, offering highly efficient and selective pathways to sulfonamides under mild conditions. rsc.orgnih.gov

Derivatization Strategies for this compound Analogues

The modification of the this compound scaffold is a key strategy for developing new chemical entities. These derivatization approaches focus on introducing diverse structural motifs to explore and expand the chemical space of this compound class. Methodologies primarily involve the incorporation of various heterocyclic systems and the substitution at the nitrogen atoms of the core structure.

Incorporation of Heterocyclic Moieties (e.g., Triazoles, Benzimidazoles, Coumarins)

The fusion or linkage of heterocyclic rings to the this compound core is a prevalent strategy to generate analogues with diverse properties. The selection of heterocycles like triazoles, benzimidazoles, and coumarins is driven by their established presence in a wide array of biologically significant molecules. researchgate.netd-nb.info

Triazoles: The 1,2,3-triazole ring is a popular isostere for amide bonds and can be synthesized with high efficiency and regioselectivity using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov To create triazole-containing analogues of this compound, a two-step approach is typically employed. First, an azide or alkyne functionality is introduced into a precursor molecule. For instance, reacting N-benzylazepane-1-sulfonyl chloride with a propargylamine (B41283) would yield a terminal alkyne. Alternatively, reaction with an azido-functionalized amine could install the azide group. In the subsequent step, this functionalized sulfonamide is reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst, such as copper sulfate (B86663) with a reducing agent like sodium ascorbate, to yield the desired 1,4-disubstituted 1,2,3-triazole hybrid. nih.govnih.gov This methodology allows for the linkage of a wide variety of substituted aryl or alkyl groups to the core structure through the triazole ring.

Benzimidazoles: Benzimidazole (B57391) is a privileged heterocyclic scaffold found in numerous important compounds. rjpbcs.comrjlbpcs.com The synthesis of benzimidazole-sulfonamide derivatives can be achieved through several routes. nih.govresearchgate.net A common method involves the initial preparation of a 2-substituted benzimidazole, for example, through the condensation of o-phenylenediamine (B120857) with a suitable carboxylic acid or aldehyde. rjlbpcs.com The resulting benzimidazole, which contains a reactive N-H bond, can then undergo a substitution reaction with an appropriately functionalized N-benzylazepane precursor, such as N-benzylazepane-1-sulfonyl chloride, typically in the presence of a base to facilitate the coupling. nih.gov Another strategy involves preparing a benzimidazole core that already contains a sulfonyl chloride moiety, which can then be reacted with benzylamine to form the final product. These synthetic pathways provide access to a range of analogues where the benzimidazole ring can be further substituted to fine-tune its properties.

| Heterocyclic Moiety | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov | This compound with terminal alkyne or azide; Corresponding azide or alkyne coupling partner. |

| Benzimidazole | Condensation of o-phenylenediamine followed by N-sulfonylation. nih.govrjlbpcs.com | o-phenylenediamine; Carboxylic acids/aldehydes; N-benzylazepane-1-sulfonyl chloride. |

| Coumarin (B35378) | Reaction of an amino-coumarin with a sulfonyl chloride. nih.govajchem-a.com | Substituted amino-coumarin; N-benzylazepane-1-sulfonyl chloride. |

Coumarins: Coumarins, or 1,2-benzopyrones, are a class of naturally occurring and synthetic compounds known for their diverse chemical reactivity. nih.gov The synthesis of coumarin-sulfonamide hybrids typically involves the reaction of an amino-substituted coumarin with a sulfonyl chloride derivative. ajchem-a.com To generate coumarin analogues of this compound, one would react a suitable amino-coumarin with N-benzylazepane-1-sulfonyl chloride. The position of the amino group on the coumarin ring can be varied to produce different isomers. This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction. The versatility of coumarin chemistry allows for the introduction of various substituents on the benzopyrone ring system, enabling the creation of a large library of derivatives. d-nb.infoamazonaws.com

N-Alkylation and N-Benzylation within the Azepane Core

Modification at the nitrogen centers of the this compound structure provides another direct route for derivatization. This can involve substitution on the sulfonamide nitrogen or variation of the substituent on the azepane ring nitrogen.

N-Alkylation of the Sulfonamide: The parent this compound possesses a proton on the sulfonamide nitrogen that is acidic and can be removed by a suitable base, such as sodium hydride or potassium carbonate. The resulting anion is a potent nucleophile that can react with various electrophiles, including alkyl or benzyl halides, in a standard N-alkylation reaction. rsc.org This process allows for the introduction of a second substituent (R') onto the sulfonamide nitrogen, yielding N-alkyl-N-benzylazepane-1-sulfonamides. The choice of the alkylating agent (e.g., methyl iodide, ethyl bromide, substituted benzyl chlorides) determines the nature of the introduced alkyl or benzyl group, offering a straightforward method to generate a diverse set of analogues.

Variation of the Azepane N-Substituent: The "N-benzyl" portion of the molecule can also be systematically varied. This is typically achieved not by post-synthesis modification but by utilizing different primary amines during the initial construction of the azepane ring system. Instead of benzylamine, a wide range of substituted benzylamines or other alkylamines can be used as starting materials in the synthesis of the azepane core. nih.gov This approach allows for the incorporation of electronically and sterically diverse groups at the N-1 position of the azepane ring before the subsequent sulfonylation step. For example, using methoxy- or chloro-substituted benzylamines would lead to the corresponding substituted this compound analogues.

| Modification Site | General Synthetic Strategy | Reagents | Resulting Structure |

|---|---|---|---|

| Sulfonamide Nitrogen | Deprotonation followed by reaction with an electrophile. rsc.org | Base (e.g., NaH, K₂CO₃); Alkyl/Benzyl Halide (R'-X). | N-Alkyl/N-Benzyl-N-benzylazepane-1-sulfonamide |

| Azepane Nitrogen | Use of varied primary amines in the initial azepane synthesis. nih.gov | Substituted Benzylamines or other Alkylamines (R''-NH₂). | N-Substituted-azepane-1-sulfonamide |

Analysis of Conformational and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by their three-dimensional conformation and the nature of substituents on both the azepane and benzyl rings. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is critical for understanding how these molecules interact with their biological targets. libretexts.orgchemistrysteps.com

Substituent effects on the aryl portion of sulfonamides are well-documented to modulate activity. For instance, in various classes of sulfonamide inhibitors, the electronic properties of substituents on the benzene (B151609) ring can alter the pKa of the sulfonamide group, which is often crucial for binding to metalloenzymes. nih.govacs.org The position of these substituents is also critical, as it can influence the molecule's interaction with specific pockets within the active site of a target protein.

In the context of this compound analogues, substitutions on the benzyl ring can significantly impact potency and selectivity. Halogenation of the benzyl group, for example, has been shown to modulate activity against various biological targets. nih.gov The position of the halogen, whether ortho, meta, or para, can lead to distinct pharmacological profiles, highlighting the sensitivity of the binding pocket to the electronic and steric properties of the substituent. nih.gov

The interplay between the conformation of the azepane ring and the nature of the substituents creates a complex SAR landscape. A substituent might not only interact directly with the target but also induce a conformational change in the azepane ring that either favors or disfavors binding. Therefore, a comprehensive understanding of these integrated effects is essential for the rational design of more effective this compound-based therapeutic agents.

Table 1: Effect of Benzyl Ring Substitution on Biological Activity of N-Benzylated Bicyclic Azepane Analogs This table is based on data for N-benzylated bicyclic azepanes, which serve as a proxy for understanding potential SAR trends in N-benzylazepane-1-sulfonamides.

| Substituent on Benzyl Ring | Relative Potency (NET Inhibition) | Reference |

| Unsubstituted | Baseline | nih.gov |

| p-Chloro | Strongly Reduced | nih.gov |

| o-Chloro | Increased | nih.gov |

| m-Chloro | Strongly Increased | nih.gov |

| m-Bromo | Strongly Increased | nih.gov |

Elucidation of the Role of the Azepane Ring System in SAR

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural feature of this compound and plays a multifaceted role in its structure-activity relationship. researchgate.net Its size and flexibility distinguish it from smaller five- or six-membered rings, providing a unique scaffold for interacting with biological targets.

One of the primary roles of the azepane ring is to orient the other functional groups of the molecule, namely the N-benzyl and the sulfonamide moieties, into a specific three-dimensional arrangement required for binding. The conformational flexibility of the azepane ring allows it to adapt its shape to the contours of a protein's active site. nih.govchemrxiv.org However, this flexibility can also be a liability, as a highly flexible molecule may have a significant entropic penalty upon binding. Therefore, the optimal degree of conformational rigidity is a crucial factor for potency.

Furthermore, the nitrogen atom within the azepane ring is a key functional group. In this compound, this nitrogen is tertiary, connecting the azepane ring to the benzyl group and the sulfonyl group. This nitrogen can act as a hydrogen bond acceptor, although its basicity is reduced by the electron-withdrawing sulfonamide group. The specific geometry around this nitrogen atom, dictated by the puckering of the azepane ring, is critical for positioning the benzyl and sulfonamide groups for optimal interaction with the target. nih.govchemrxiv.org

The size of the azepane ring is also a determining factor in its SAR. Compared to piperidine (B6355638) (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring), the seven-membered azepane ring presents a larger and more flexible scaffold. researchgate.net This can allow the molecule to span greater distances within a binding site or to adopt conformations that are inaccessible to smaller ring systems, potentially leading to enhanced selectivity for certain biological targets.

Impact of the N-Benzyl Moiety on Pharmacological Profiles

A primary function of the N-benzyl moiety is to engage in non-covalent interactions within the active site of a protein. The aromatic nature of the benzyl ring makes it capable of participating in several types of stabilizing interactions, including:

Hydrophobic Interactions: The nonpolar surface of the benzene ring can interact favorably with hydrophobic pockets in a protein, displacing water molecules and contributing to the binding energy.

π-π Stacking: The electron-rich π-system of the benzene ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The face of the benzene ring can interact with positively charged residues like lysine (B10760008) or arginine. The tertiary amine of the azepane ring can also be protonated, allowing the benzyl group to be positioned for such interactions. researchgate.net

Studies on various classes of drugs have demonstrated that the N-benzyl group is a versatile tool for modulating pharmacological activity. researchgate.netnih.gov For instance, in a series of N-benzylated bicyclic azepanes, this moiety was found to be crucial for potent inhibition of monoamine transporters. nih.gov The substitution pattern on the benzyl ring can fine-tune the electronic and steric properties of the molecule, leading to significant changes in potency and selectivity. nih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the strength of π-π stacking or cation-π interactions.

The flexibility of the bond connecting the benzyl group to the azepane nitrogen allows for a range of possible orientations within a binding site. This "windshield-wiper" effect can enable the benzyl group to find an optimal position to maximize its interactions with the protein surface. ethz.ch

Table 2: Influence of N-Benzyl Substituents on Activity in Different Scaffolds This table synthesizes findings from various studies to illustrate the general importance of the N-benzyl moiety in drug design.

| Scaffold | Effect of N-Benzyl Substitution | Biological Target(s) | Reference |

| Bicyclic Azepane | Crucial for potent inhibition | Monoamine Transporters | nih.gov |

| Phenethylamine | Dramatically improved binding affinity and functional activity | 5-HT2A/2C Receptors | nih.gov |

| Piperidine | Provides crucial cation-π interactions and optimizes stereochemistry | Various | researchgate.net |

| 3,5-Dinitrobenzamides | Identified as a key feature for potent antitubercular activity | Mycobacterium tuberculosis | nih.gov |

Identification of Essential Pharmacophores and Active Site Interactions in this compound Analogues

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogues, the essential pharmacophoric features can be deduced from their constituent parts and by analogy with other sulfonamide-based inhibitors.

Based on the analysis of related compounds, a putative pharmacophore for this class of molecules would likely include:

The Sulfonamide Group: This is a classic zinc-binding group in many enzyme inhibitors, particularly carbonic anhydrases and matrix metalloproteinases. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site, and the oxygen atoms can form hydrogen bonds with nearby amino acid residues. nih.govacs.org The geometry of this interaction is critical for high-affinity binding.

The Aromatic Ring of the Sulfonamide: This ring system, to which the sulfonyl group is attached, often engages in interactions with the protein. In many sulfonamide inhibitors, this ring is positioned within the active site to make contact with both hydrophobic and hydrophilic residues.

The Azepane Ring: As discussed previously, this seven-membered ring likely serves as a hydrophobic feature that can occupy a nonpolar pocket in the active site. acs.orgresearchgate.net Its size and conformation are crucial for correctly positioning the other pharmacophoric elements.

The N-Benzyl Moiety: This group represents another key hydrophobic and aromatic feature. It can interact with a distinct hydrophobic region or participate in π-stacking or cation-π interactions. nih.govresearchgate.net The relative orientation of the N-benzyl group with respect to the rest of the molecule is a critical determinant of activity.

Active site interactions for sulfonamide-based inhibitors have been well-characterized through X-ray crystallography and molecular modeling studies of various enzymes. nih.govnih.gov For a hypothetical target of this compound, the following interactions are plausible:

The sulfonamide moiety would likely anchor the molecule in the active site through coordination with a metal ion (if present) or through a network of hydrogen bonds.

The azepane ring would likely be situated in a hydrophobic pocket, with its conformation adapting to the shape of this subsite.

The N-benzyl group would extend into another region of the binding site, potentially a more solvent-exposed area or a distinct hydrophobic channel, where it can form additional stabilizing interactions.

The combination of a central, flexible ring system (azepane) with two key interaction moieties (sulfonamide and N-benzyl) provides a rich platform for generating potent and selective inhibitors. The precise arrangement of these pharmacophoric elements and their interactions within the active site will ultimately determine the biological activity and therapeutic potential of this compound analogues.

In Vitro Pharmacological and Biological Activity Profiling of N Benzylazepane 1 Sulfonamide and Its Analogues

Anti-proliferative and Cytotoxic Activity Assessment

The potential of sulfonamide derivatives as anticancer agents has been widely investigated. These compounds have demonstrated the ability to impede the growth of various cancer cell lines, often through mechanisms that lead to programmed cell death.

Derivatives structurally related to N-benzylazepane-1-sulfonamide have shown notable cytotoxic activity against a range of human cancer cell lines. For instance, an N-Benzyl derivative of a bicyclic amine containing a bridged azepane skeleton was found to be active against several cancer types. nih.gov Specifically, it exhibited IC₅₀ values of 4.1 ± 0.1 μM against the A549 human lung cancer cell line, 4.8 ± 0.4 μM against the HT-29 human colon cancer cell line, and 5.4 ± 0.7 μM against the MV4-11 biphenotypic leukemia cell line. nih.gov However, its selectivity was a concern as it also inhibited the growth of nonmalignant cells. nih.gov

Other benzenesulfonamide (B165840) analogues have also been identified as promising anticancer agents. nih.gov For example, certain derivatives have shown significant growth inhibition in U87 glioblastoma cells, suggesting a potential therapeutic application for brain tumors. nih.gov The antiproliferative effects of various sulfonamides have been observed in bladder cancer, pancreatic cancer, and cervical cancer cell lines, often linked to the inhibition of tumor-associated carbonic anhydrase isoforms. nih.govunicatt.it Studies by the National Cancer Institute (NCI) have involved screening benzenesulfonamide derivatives against a full panel of 60 human cancer cell lines, with some compounds showing significant growth inhibition against specific lines like breast cancer (MDA-MB-468). nih.gov

Table 1: Cytotoxic Activity of an N-Benzyl Azepane-Related Derivative

| Cell Line | Cancer Type | IC₅₀ (μM) |

| A549 | Human Lung Cancer | 4.1 ± 0.1 |

| HT-29 | Human Colon Cancer | 4.8 ± 0.4 |

| MV4-11 | Biphenotypic Leukemia | 5.4 ± 0.7 |

Data sourced from studies on N-Benzyl derivatives of 2-azabicycloalkane skeletons. nih.gov

The anticancer activity of sulfonamide derivatives is often mediated by their ability to induce apoptosis, or programmed cell death. Research into the mechanisms of related N-substituted benzamides shows a pathway involving the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govnih.gov This process is a key step in the intrinsic apoptosis pathway. The induction of apoptosis by these compounds can be inhibited by broad-spectrum caspase inhibitors and by the overexpression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Specifically for benzenesulfonamide analogues, studies have demonstrated that their cytotoxic effects are linked to the induction of apoptosis. For example, one active compound was shown to arrest the cell cycle of MDA-MB-468 breast cancer cells in the G0-G1 and S phases and to trigger apoptosis, which was confirmed by an increase in the levels of cleaved caspases 3 and 9. nih.gov This indicates that these compounds can activate the caspase cascade, leading to the systematic dismantling of the cancer cell. Furthermore, some N-substituted benzamides have been observed to induce a G2/M cell cycle block prior to the onset of apoptosis. nih.govnih.gov

Enzyme Inhibition Profiling

This compound and its analogues belong to the sulfonamide class, which is well-known for its ability to inhibit various enzymes. The primary sulfonamide group is often crucial for this activity, acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. nih.gov The primary sulfonamide moiety is essential for this inhibitory action. nih.gov Research has focused on targeting tumor-associated isoforms CA IX and XII, which are overexpressed in many solid tumors and contribute to tumor survival and metastasis under hypoxic conditions. nih.govnih.gov Inhibition of these isoforms can impair the tumor's ability to manage pH, leading to apoptosis. nih.govnih.gov

Various benzenesulfonamide derivatives have been synthesized and tested against a panel of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These studies show a wide range of inhibitory potencies and selectivities. For example, some novel indolylchalcone-benzenesulfonamide hybrids exhibited potent, nanomolar-level inhibition, with some derivatives being significantly more potent than the standard drug Acetazolamide against the hCA I isoform. nih.gov Other series of benzenesulfonamides have shown efficient inhibition of hCA IX, with Kᵢ values in the nanomolar range. nih.gov The development of isoform-selective inhibitors is a key goal, with some compounds showing promising selectivity for the brain-associated CA VII isoform, which is implicated in neuropathic pain. unifi.it

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Sulfonamide Analogues

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Benzene (B151609) Sulfonamides nih.gov | 39.2 - 131.5 | 51.0 - 147.9 | N/A | N/A |

| Indolylchalcone-Benzenesulfonamide Hybrids nih.gov | 18.8 - 50.4 | <100 | <100 | 10.0 - 41.9 |

| Benzenesulfonamides with Triazine Linkers nih.gov | 94.4 - 884.3 | N/A | 38.8 - 134.8 | N/A |

Kᵢ (inhibition constant) values represent the concentration required to produce half-maximum inhibition. N/A indicates data not available in the cited source.

In addition to CAs, sulfonamide derivatives have been evaluated for their ability to inhibit other enzyme systems.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Novel series of benzene sulfonamides have demonstrated highly potent inhibition of AChE, with Kᵢ values in the low nanomolar range (28.11 nM to 145.52 nM). nih.gov Other studies on sulfonamide chalcones reported moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. nih.gov

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that regulate neurotransmitter levels, and their selective inhibition is important for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Numerous studies have identified benzylamine-sulfonamide derivatives as potent and selective inhibitors of MAO-B. nih.gov For instance, certain novel derivatives achieved IC₅₀ values as low as 0.041 µM for MAO-B. nih.gov Other pyridazinone-substituted benzenesulfonamides also demonstrated selective MAO-B inhibition, highlighting the potential of this chemical class to serve as leads for developing new therapies for neurodegenerative disorders. mdpi.comresearcher.life

Table 3: Inhibition of Cholinesterases and Monoamine Oxidases by Sulfonamide Derivatives

| Enzyme Target | Compound Class | Inhibition Metric | Value Range |

| Acetylcholinesterase (AChE) | Benzene Sulfonamides | Kᵢ | 28.11 - 145.52 nM nih.gov |

| Acetylcholinesterase (AChE) | Sulfonamide Chalcones | IC₅₀ | 56.1 - 95.8 µM nih.gov |

| Butyrylcholinesterase (BChE) | Sulfonamide Chalcones | IC₅₀ | 19.5 - 79.0 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | Benzylamine-Sulfonamides | IC₅₀ | 0.041 - 0.065 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | Pyridazinone-Benzenesulfonamides | IC₅₀ | 2.90 - 4.36 µM researcher.life |

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose inhibition can block downstream signaling pathways like PI3K/Akt/mTOR, leading to apoptosis in cancer cells. nih.gov While many EGFR inhibitors belong to the quinazoline (B50416) class, the broader search for kinase inhibitors includes diverse chemical scaffolds. nih.gov

SHP2: The protein tyrosine phosphatase SHP2 is a non-receptor protein that plays a key role in cell signaling pathways downstream of growth factor receptors. nih.gov Inhibition of SHP2 is a strategy to target cancers driven by the RAS/ERK pathway. nih.gov Traditional SHP2 inhibitors include structures like phenylhydrazonopyrazolone sulfonates, which bind to the enzyme's catalytic site. nih.gov Allosteric inhibitors that bind to a different site on the enzyme represent a newer and promising strategy. nih.gov

PIM-1: PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are associated with tumor cell survival and resistance to therapy. nih.govresearchgate.net Several sulfonamide-containing hybrids have been investigated as PIM-1 inhibitors. Chalcone-sulfonamide hybrids, for instance, were identified as potent inhibitors of Pim-1 kinase, with one naphthyl derivative exhibiting an IC₅₀ of 0.34 μM. researchgate.net Other scaffolds, such as imidazopyridazines, have yielded subnanomolar inhibitors of both PIM-1 and PIM-2 isoforms. nih.gov Inhibition of the interaction between PIM1 and the GTPase GBP1 has also been explored as a strategy to overcome resistance to drugs like paclitaxel. nih.gov

Table 4: Inhibitory Potency of Sulfonamide Analogues Against Protein Kinases

| Kinase Target | Compound Class | Inhibition Metric | Value |

| Pim-1 Kinase | Chalcone-Sulfonamide Hybrid (4d) | IC₅₀ | 1.06 µM researchgate.net |

| Pim-1 Kinase | Chalcone-Sulfonamide Hybrid (4j) | IC₅₀ | 0.34 µM researchgate.net |

| Pim-1 Kinase | Imidazopyridazine (22m) | IC₅₀ | 0.024 nM nih.gov |

| Pim-2 Kinase | Imidazopyridazine (22m) | IC₅₀ | 0.095 nM nih.gov |

Glycosidase and Amylase Inhibitory Activities

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in blood glucose levels after meals. mdpi.comnih.gov

Analogues of this compound, particularly cyclic sulfonamides and other derivatives, have demonstrated notable inhibitory potential against these enzymes.

α-Glucosidase Inhibition: A study on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] rupahealth.comnih.govthiazin-2-yl)-N-arylacetamides, which are cyclic sulfonamide analogues, revealed significant α-glucosidase inhibitory activity. nih.govresearchgate.net Compounds featuring chloro, bromo, and methyl substituents showed good inhibition, with IC₅₀ values ranging from 25.88 to 46.25 μM, which is more potent than the standard drug acarbose (B1664774) (IC₅₀ = 58.8 μM). nih.govresearchgate.netnih.gov Similarly, another study on benzothiazine-pyrazole hybrids identified a compound (ST3) with an exceptionally low IC₅₀ value of 5.8 µM against α-glucosidase. nih.gov Other research on novel sulfonamide derivatives also reported compounds with excellent inhibitory potential against α-glucosidase, with IC₅₀ values as low as 19.39 μM, surpassing the efficacy of acarbose. rsc.org

α-Amylase Inhibition: The same series of 1,2-benzothiazine derivatives also proved to be potent inhibitors of α-amylase. nih.gov Derivatives with chloro, bromo, and nitro substituents displayed IC₅₀ values between 7.52 and 15.06 μM, outperforming acarbose (IC₅₀ = 17.0 μM). nih.govmdpi.comnih.gov Benzoxazole-based sulfonamide hybrids have also been identified as promising inhibitors, with one analogue showing an IC₅₀ of 1.10 µM against α-amylase. arabjchem.org However, some benzene sulfonamide-piperazine hybrids showed good inhibitory potential against several enzymes but were not effective against α-amylase. nih.gov

| Compound Class/Analogue | Target Enzyme | Reported IC₅₀ Value (μM) | Reference Compound | Reference IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase | 25.88 - 46.25 | Acarbose | 58.8 | nih.govresearchgate.netnih.gov |

| 1,2-Benzothiazine-N-arylacetamides | α-Amylase | 7.52 - 15.06 | Acarbose | 17.0 | nih.govmdpi.comnih.gov |

| Benzothiazine-pyrazole hybrid (ST3) | α-Glucosidase | 5.8 | Acarbose | 58.8 | nih.gov |

| Benzoxazole-based sulfonamide hybrid | α-Amylase | 1.10 | Acarbose | 11.12 | arabjchem.org |

| Benzoxazole-based sulfonamide hybrid | α-Glucosidase | 1.20 | Acarbose | 11.29 | arabjchem.org |

| Novel Sulfonamide Derivative (3a) | α-Glucosidase | 19.39 | Acarbose | ~27.0 | rsc.org |

Antimicrobial Efficacy

Sulfonamides were the first synthetic antimicrobial drugs used systemically and are known for their broad-spectrum bacteriostatic activity. uomus.edu.iqnih.gov They function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. uomus.edu.iqnih.gov This inhibition halts bacterial growth and replication. nih.gov

Sulfonamide analogues have been evaluated against a variety of microbial pathogens, demonstrating both bacteriostatic and antifungal properties.

Bacteriostatic Activity: The bacteriostatic nature of sulfonamides means they inhibit the multiplication of bacteria rather than killing them outright. nih.gov This action is effective against numerous bacterial species. nih.gov Studies on novel N-sulfonamide 2-pyridones and thienopyrimidine-sulfonamide hybrids confirm activity against various bacterial strains, with minimum inhibitory concentrations (MICs) recorded for different compounds. acs.orgmdpi.com For instance, a thienopyrimidine–sulfadiazine hybrid showed an MIC of 125 µg/mL against both S. aureus and E. coli. mdpi.com

Antifungal Activity: The antifungal potential of sulfonamides has also been recognized. nih.gov Research shows that certain sulfa drugs, like sulfaphenazole (B1682705), exhibit significant activity against fungal species. nih.gov In one study, sulfaphenazole had MIC values of 64 µg/ml against Aspergillus fumigatus and 4-8 µg/ml against Cryptococcus neoformans. nih.gov A series of arylsulfonamide compounds were tested against various Candida species, with some showing fungistatic activity at concentrations between 0.125 and 1 mg/mL. nih.gov Furthermore, thienopyrimidine-sulfonamide hybrids displayed good activity against tested Candida strains, with some showing MICs as low as 62.5 µg/mL against C. albicans. mdpi.com

Sulfonamides are characterized by their wide spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. uomus.edu.iqnih.gov

Gram-Positive Bacteria: Susceptible Gram-positive bacteria include species like Staphylococcus aureus and Streptococcus mutans. nih.govacs.org In a study of novel N-sulfonamide 2-pyridones, several compounds showed activity against these strains. acs.org Similarly, Schiff base-derived sulfonamides and their metal complexes were screened against four Gram-positive strains, including B. cereus and S. pyogenes, showing moderate to significant activity. nih.gov

Gram-Negative Bacteria: The spectrum extends to many Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, Salmonella, and Enterobacter species. uomus.edu.iqnih.gov However, resistance is noted in some species like Pseudomonas aeruginosa and Serratia. nih.gov Tests on N-substituted sulfonamides showed that several compounds inhibited the growth of E. coli at MIC values of 100 μg/mL or less, with one compound being particularly active at 12.5 μg/mL. nih.gov In contrast, some benzenesulfonamide derivatives bearing specific electron-withdrawing groups were effective against E. coli but not P. aeruginosa. researchgate.net

| Compound Class/Analogue | Gram-Positive Strain | Activity/MIC | Gram-Negative Strain | Activity/MIC | Source |

|---|---|---|---|---|---|

| Thienopyrimidine–sulfadiazine hybrid | Staphylococcus aureus | 125 µg/mL | Escherichia coli | 125 µg/mL | mdpi.com |

| N-substituted sulfonamide (Compound 22) | - | - | Escherichia coli | 12.5 µg/mL | nih.gov |

| N-substituted sulfonamide (Compound 2) | Staphylococcus aureus | 1.8 µg/mL | - | - | nih.gov |

| 1,2-Benzothiazine 1,1-dioxide (Compound 6g) | Gram-positives | 0.00975 mg/mL | - | - | nih.gov |

| Schiff base-derived sulfonamides | B. cereus, S. aureus, etc. | Moderate to Significant | E. coli, K. pneumoniae, etc. | Moderate to Significant | nih.gov |

The clinical utility of sulfonamides has been challenged by the widespread development of bacterial resistance. nih.gov The primary mechanisms involve modifications that prevent the drug from effectively inhibiting its target, the DHPS enzyme. rupahealth.comnih.gov

There are two main mechanisms of resistance:

Mutations in the folP Gene: Bacteria can develop resistance through point mutations in the chromosomal folP gene, which encodes the DHPS enzyme. rupahealth.comnih.govfrontiersin.org These mutations alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, p-aminobenzoic acid (PABA). rupahealth.comnih.gov This selective disadvantage for the drug allows the bacterium to continue folic acid synthesis. nih.gov In some cases, laboratory mutants show a trade-off between resistance and enzyme performance, but clinical mutants often have compensatory mutations that restore normal function. nih.gov

Horizontal Gene Transfer of sul Genes: A more common mechanism, especially in Gram-negative enteric bacteria, is the acquisition of foreign resistance genes (sul1, sul2, sul3, sul4) via plasmids or integrons. rupahealth.comnih.govfrontiersin.orgspringernature.com These genes encode for highly resistant, alternative DHPS enzymes that are structurally divergent from the native bacterial DHPS. springernature.com These alternative enzymes are effectively insensitive to sulfonamides but can still synthesize folic acid, rendering the drug useless. nih.govnih.gov A key feature of these resistant enzymes is a Phe-Gly amino acid sequence that enables them to discriminate against sulfonamides while preserving PABA binding. nih.gov

Antioxidant Properties

Several classes of sulfonamide analogues have been investigated for their ability to act as antioxidants. nih.gov Antioxidants are compounds that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.

Studies on novel sulfonamide derivatives have demonstrated promising antioxidant capabilities.

Benzene sulfonamide-piperazine hybrids were shown to have high antioxidant capacity in various assays, including FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity). nih.gov One compound in this series exhibited higher antioxidant activity than reference standards in these assays, with IC₅₀ values of 0.08 mM (FRAP) and 0.21 mM (CUPRAC). nih.gov

Coumarin-containing sulfonamide derivatives also showed moderate to significant radical scavenging activities in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with activities influenced by the specific substitutions on the coumarin (B35378) ring. nih.gov

N-benzyl-2,2,2-trifluoroacetamide, an N-benzyl analogue, demonstrated high antioxidant activity, showing a concentration-dependent effect in a cupric ion reducing antioxidant capacity assay and a high value in a ferric reducing antioxidant power assay. researchgate.net

Another study on N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (B3024157) reported interesting antioxidant power, particularly in ferrous ion chelating activity. researchgate.net

Immunomodulatory and Adjuvant Effects

The ability to modulate the immune system is a significant therapeutic property. Immunomodulators can either enhance (immunostimulants) or suppress (immunosuppressants) the body's immune response. nih.gov While research into the immunomodulatory effects of this compound specifically is not available, studies on related sulfonamide structures suggest potential in this area.

A study on sulfonamide-chalcone compounds investigated their effect on the host immune system in the context of parasitic infection. nih.gov The research found that a specific chalcone (B49325) compound (4t) exhibited anti-inflammatory activity. nih.gov In vitro, it increased the expression of anti-inflammatory cytokines (IL-10, TGF-β) while down-regulating pro-inflammatory cytokines (TNF-α, IFN-γ) and inducible nitric oxide synthase (iNOS) in mouse peritoneal cells. nih.gov This suggests that certain sulfonamide analogues can upregulate an anti-inflammatory host immune response, which could be beneficial in managing chronic inflammatory conditions. nih.gov

Mechanistic Elucidation of N Benzylazepane 1 Sulfonamide Biological Actions

Identification of Molecular Targets and Associated Signaling Pathway Perturbations

Detailed research into the specific molecular targets of N-benzylazepane-1-sulfonamide and its impact on signaling pathways is an area of ongoing investigation. As a member of the sulfonamide class of compounds, it is hypothesized to share a general mechanism of action with other sulfonamides, which are well-documented for their antimicrobial properties. ijpsjournal.comnih.gov The primary mode of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria. drugbank.commsdmanuals.comresearchgate.net By acting as a competitive inhibitor of the enzyme's natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.gov

The structural characteristics of this compound, specifically the sulfonamide group, suggest its potential to interact with various enzymes. The sulfamide (B24259) moiety is known to be a versatile scaffold in medicinal chemistry, capable of binding to the active sites of a range of enzymes, including carbonic anhydrases and proteases. nih.gov However, specific studies identifying the precise molecular targets of this compound and the subsequent perturbations in signaling pathways have not been extensively reported in the available literature. Further research, including enzymatic assays and molecular docking studies, is required to elucidate the specific proteins and cellular pathways that are directly affected by this compound.

Analysis of Competitive Inhibition Dynamics (e.g., p-Aminobenzoic Acid Antagonism in Folic Acid Synthesis)

The principle of competitive inhibition is central to the biological activity of many sulfonamide derivatives. This mechanism involves the inhibitor molecule competing with the natural substrate for binding to the active site of an enzyme. In the context of the folic acid synthesis pathway, sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). researchgate.netnih.gov The structural similarity allows them to occupy the active site of dihydropteroate synthase (DHPS), thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid. drugbank.comresearchgate.net This antagonistic relationship with PABA is a hallmark of the antibacterial action of sulfonamides. nih.gov

| Compound | Mechanism of Action | Target Enzyme | Natural Substrate |

| Sulfonamides (general) | Competitive Inhibition | Dihydropteroate Synthase (DHPS) | p-Aminobenzoic Acid (PABA) |

| This compound | Hypothesized Competitive Inhibition | Not yet specifically identified | Not yet specifically identified |

Investigation of Direct Interactions with Cellular Biomolecules (e.g., DNA, Proteins)

The interaction of small molecules with cellular biomolecules such as DNA and proteins is a critical aspect of their biological activity. Some sulfonamide derivatives have been shown to interact directly with DNA through various binding modes, including intercalation and groove binding. nih.gov These interactions can lead to conformational changes in the DNA structure and potentially interfere with cellular processes such as replication and transcription. Experimental techniques like UV-visible spectroscopy, fluorescence spectroscopy, and molecular docking are employed to study these binding interactions. nih.gov

In addition to DNA, proteins are major targets for drug molecules. The sulfonamide functional group is known to be a key pharmacophore in the design of inhibitors for a variety of enzymes beyond DHPS, such as carbonic anhydrases and proteases. nih.gov The binding of sulfonamides to these protein targets is often mediated by the sulfonamide moiety, which can coordinate with metal ions in the active site or form hydrogen bonds with key amino acid residues. nih.gov

While the potential for this compound to interact with DNA and various proteins can be inferred from the behavior of other sulfonamides, specific experimental evidence detailing these direct interactions is currently lacking. Research focusing on the binding affinity and mode of interaction of this compound with DNA and a panel of relevant proteins would provide crucial insights into its broader biological effects and potential therapeutic applications.

| Biomolecule | Potential Interaction with Sulfonamides | Investigative Techniques |

| DNA | Intercalation, Groove Binding | UV-visible Spectroscopy, Fluorescence Spectroscopy, Molecular Docking |

| Proteins (Enzymes) | Active Site Binding, Allosteric Modulation | Enzymatic Assays, X-ray Crystallography, Molecular Docking |

Computational and in Silico Investigations of N Benzylazepane 1 Sulfonamide

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as N-benzylazepane-1-sulfonamide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a docking score, which can indicate the strength of the interaction.

While specific molecular docking studies on this compound are not detailed in the available search results, studies on related benzylamine-sulfonamide derivatives have successfully utilized this technique to explore their inhibitory potential against enzymes like human monoamine oxidase B (hMAO-B). In such studies, the sulfonamide derivative is placed into the catalytic site of the enzyme to determine the binding interactions, which are often stabilized by hydrogen bonds and hydrophobic interactions. For a hypothetical study on this compound, a similar approach would be taken, where the compound would be docked into the active site of a relevant biological target to predict its binding affinity and interaction patterns.

Density Functional Theory (DFT) Analyses for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT can provide insights into the geometric and electronic properties of a molecule, including its stability and reactivity.

For this compound, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable conformation. Subsequent calculations could determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter, as it can provide an indication of the molecule's kinetic stability and chemical reactivity. While specific DFT data for this compound is not available, research on other sulfonamide-bearing compounds has utilized DFT to gain insights into their structural properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. The goal of QSAR studies is to develop a mathematical relationship that can be used to predict the activity of new, untested compounds.

A QSAR study for a series of compounds including this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity of the compounds would also be determined experimentally. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates the descriptors with the activity. Such models are valuable for prioritizing the synthesis of new compounds with potentially enhanced biological activity.

Predictive Modeling of Biological Activities and Intermolecular Interactions

Predictive modeling in this context encompasses a range of computational techniques, including molecular docking and QSAR, to forecast the biological effects of a compound and its interactions with other molecules. These models are built upon existing data and are used to screen virtual libraries of compounds, identifying those with a high probability of possessing the desired activity.

For this compound, predictive models could be developed to estimate its potential for various biological activities, such as antimicrobial or anticancer effects, based on its structural similarity to other known active sulfonamides. These models can also predict potential off-target interactions, which is crucial for assessing the compound's selectivity and potential for side effects. The accuracy of these predictions is highly dependent on the quality and diversity of the data used to train the models.

Computational Approaches for Deciphering Biodegradation Mechanisms

Computational methods can also be employed to predict the environmental fate of chemical compounds, including their potential for biodegradation. These approaches often involve identifying potential sites of metabolic attack by microorganisms and predicting the resulting degradation products.

For this compound, a computational biodegradation study would likely start with an analysis of the molecule's structure to identify bonds that are susceptible to enzymatic cleavage. This could involve calculations of bond dissociation energies or the use of rule-based systems that have been developed from experimental data on the biodegradation of similar compounds. The predicted degradation pathway would provide valuable information on the persistence of the compound in the environment and the potential for the formation of harmful metabolites.

Future Research Directions for N Benzylazepane 1 Sulfonamide Derivatives

Rational Design of Novel Scaffolds with Enhanced Selectivity and Potency

The foundational step in elevating N-benzylazepane-1-sulfonamide from a lead compound to a clinical candidate lies in the rational design of new derivatives. Future efforts will concentrate on systematic structure-activity relationship (SAR) studies to decipher the precise contribution of each molecular component to biological activity. nih.govbenthamdirect.comopenaccesspub.org The core strategy will involve modifying the azepane ring, the benzyl (B1604629) moiety, and the sulfonamide linker to enhance potency against the intended biological target while minimizing off-target effects, thereby improving selectivity. benthamdirect.comacs.org

Key modifications will likely include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the phenyl ring can modulate electronic properties and create new interaction points with target proteins.

Azepane Ring Modifications: Altering the conformation and substitution of the azepane ring can influence binding affinity and pharmacokinetic properties.

N-Acylsulfonamide Introduction: The broad-spectrum antitumor activity of many arylsulfonamides is known to depend on the moieties attached to the nitrogen atom of the sulfonamide group. nih.gov

These systematic modifications will generate a library of derivatives, which will be screened to build a comprehensive SAR profile. This data is crucial for constructing predictive models and guiding the design of next-generation compounds with superior therapeutic profiles.

Table 1: Illustrative Structure-Activity Relationship (SAR) Study for this compound Derivatives

This table presents hypothetical data from a prospective SAR study to demonstrate how structural modifications could influence biological activity, using a generic protein kinase inhibition assay as an example.

| Compound | R1 (Benzyl Substitution) | R2 (Azepane Substitution) | Kinase Inhibition (IC₅₀, nM) | Selectivity Index (vs. Kinase B) |

|---|---|---|---|---|

| This compound | H | H | 500 | 10 |

| Derivative 1 | 4-Chloro | H | 150 | 50 |

| Derivative 2 | 4-Methoxy | H | 300 | 25 |

| Derivative 3 | H | 4-Hydroxy | 450 | 15 |

| Derivative 4 | 4-Chloro | 4-Hydroxy | 80 | 120 |

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes are often driven by multiple pathological pathways. Single-target drugs may offer limited efficacy or be susceptible to resistance mechanisms. The sulfonamide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.netsci-hub.sebohrium.comnih.gov This versatility makes this compound derivatives excellent candidates for the development of multi-target agents. researchgate.netsci-hub.sebohrium.comnih.gov

Future research will involve designing hybrid molecules that intentionally engage two or more distinct, disease-relevant targets. For instance, a derivative could be engineered to simultaneously inhibit a key protein kinase and a histone deacetylase (HDAC), a strategy with potential in cancer therapy. azpharmjournal.com This approach requires a deep understanding of the structural biology of each target to design a single molecule that can effectively fit into multiple binding sites. The azepane sulfonamide moiety is a known component in compounds designed for dual-mode action, further supporting this research direction.

Development of Advanced and Sustainable Synthetic Methodologies for Production

To support extensive preclinical and potential clinical studies, the development of efficient, scalable, and environmentally benign synthetic routes for this compound derivatives is essential. Traditional methods for creating sulfonamides can be harsh and generate significant waste. nih.gov Future research will focus on adopting modern synthetic technologies to overcome these limitations.

Promising areas of development include:

Palladium-Catalyzed Cross-Coupling: Recent advances in palladium-catalyzed reactions, particularly those involving SO₂ insertion, offer highly efficient and versatile methods for constructing the sulfonamide bond under milder conditions. nih.govresearchgate.netresearcher.life

Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, safety, and scalability while minimizing waste. acs.org This technology is well-suited for the multi-step synthesis of a library of derivatives for screening.

Green Chemistry Principles: The use of non-toxic, recyclable solvents like water or deep eutectic solvents (DES), and the development of catalyst-free reactions, will be prioritized to ensure the sustainability of the synthetic process. nih.govthieme-connect.comresearchgate.netnih.gov

Optimization of the synthetic route will not only reduce the environmental impact but also lower production costs, a critical factor for the eventual translation of a drug candidate to the clinic.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

While initial screening may identify a primary biological target for this compound derivatives, a comprehensive understanding of their mechanism of action requires a systems-level approach. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the cellular response to a drug candidate. frontiersin.orgbiobide.comfrontlinegenomics.comnih.gov

Future research will employ these technologies to:

Identify On- and Off-Targets: Proteomics-based methods, such as activity-based protein profiling (ABPP), can identify the full spectrum of proteins that interact with a given derivative within a complex cellular environment. metwarebio.comfrontiersin.org This is crucial for confirming the intended target and uncovering potential sources of toxicity.

Elucidate Biological Pathways: By analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) following treatment, researchers can map the biological pathways modulated by the compound. frontiersin.orgresearchgate.net This can reveal downstream effects and provide insights into the broader physiological impact.

Discover Biomarkers: Omics data can help identify biomarkers that predict patient response or monitor therapeutic efficacy, paving the way for personalized medicine. biobide.com

This multi-omics approach provides a deep, unbiased view of the drug's interaction with the biological system, which is invaluable for lead optimization and clinical development. frontlinegenomics.com

Application of Advanced Computational Models for Lead Optimization and Drug Discovery

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery pipeline by reducing the time and cost associated with synthesizing and testing new compounds. mdpi.com For the this compound series, advanced computational models will be integral to the lead optimization process. researchgate.net

Future computational efforts will include:

Pharmacophore Modeling: Based on the structures of the most active derivatives, a 3D pharmacophore model can be generated. nih.govacs.org This model defines the essential chemical features required for biological activity and can be used to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. researchgate.net These models can predict the potency of unsynthesized compounds, helping to prioritize which derivatives to synthesize next.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a derivative binds to its target protein over time, revealing key interactions and the role of solvent molecules. nih.govlu.se This detailed understanding of the binding mode can guide the rational design of mutations to improve affinity and selectivity.

By integrating these computational strategies, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives to identify candidates with the optimal balance of potency, selectivity, and drug-like properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.